molecular formula C15H7Br2N9O4 B12953566 6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)

6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)

Cat. No.: B12953566
M. Wt: 537.08 g/mol
InChI Key: ZXUYYFPIPVTPJS-UHFFFAOYSA-N
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Description

6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) is a complex organic compound featuring a pyrazole core with nitro and bromopyrazolo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) typically involves multi-step organic reactions. One common method includes the radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole using N-bromosuccinimide as a radical initiator . This reaction achieves high yields and leads to the formation of the desired compound through subsequent annulation and oxidation steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazolo derivatives.

Scientific Research Applications

6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one) involves its interaction with molecular targets such as enzymes or receptors. The nitro and bromopyrazolo groups may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H7Br2N9O4

Molecular Weight

537.08 g/mol

IUPAC Name

3-bromo-6-[3-(3-bromo-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-4-nitro-1H-pyrazol-5-yl]-1H-pyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C15H7Br2N9O4/c16-7-12-18-1-5(3-24(12)22-14(7)27)9-11(26(29)30)10(21-20-9)6-2-19-13-8(17)15(28)23-25(13)4-6/h1-4H,(H,20,21)(H,22,27)(H,23,28)

InChI Key

ZXUYYFPIPVTPJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C(C(=O)NN21)Br)C3=C(C(=NN3)C4=CN5C(=C(C(=O)N5)Br)N=C4)[N+](=O)[O-]

Origin of Product

United States

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